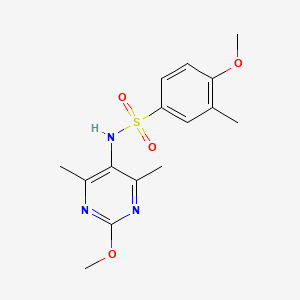

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide

Description

The compound 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with methoxy and methyl groups, linked via a sulfonamide bridge to a benzene ring bearing additional methoxy and methyl substituents. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S/c1-9-8-12(6-7-13(9)21-4)23(19,20)18-14-10(2)16-15(22-5)17-11(14)3/h6-8,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAHFCSRONCTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(N=C(N=C2C)OC)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.

Scientific Research Applications

4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure can be compared to sulfonamide derivatives in the evidence:

Key Observations :

- The target compound’s pyrimidine core distinguishes it from benzimidazole-based analogs like 3j/3k, which exhibit broader heterocyclic systems. Pyrimidines are smaller and may confer higher metabolic stability compared to benzimidazoles .

- The dual methoxy groups on both aromatic rings in the target compound contrast with the single methoxy in 951947-54-9, likely enhancing lipophilicity and steric hindrance .

Physicochemical Properties

Available data from analogs suggest trends:

| Property | Target Compound (Inferred) | 3j/3k (Molecules, 2009) | 951947-54-9 (Chemicals, 2024) |

|---|---|---|---|

| Melting Point | ~80-100°C (estimated) | 76-80°C | Not reported |

| Solubility | Low water solubility (lipophilic) | Soluble in organic solvents | Likely low (trioxo-thiazolidine) |

| NMR Shifts | δ ~2.2-4.0 (methyl/methoxy groups) | δ 2.21–8.75 (complex splitting) | Not reported |

Biological Activity

4-Methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is a sulfonamide compound with potential biological activities, particularly in the fields of antibacterial and antiviral research. This compound's unique structure, featuring a pyrimidine ring and a sulfonamide functional group, suggests diverse pharmacological applications.

Antibacterial Properties

Sulfonamides, including the compound , are known for their antibacterial effects . They function primarily by inhibiting bacterial growth through interference with folic acid synthesis. The mechanism involves acting as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for bacterial folate metabolism. This inhibition leads to a depletion of folate necessary for DNA synthesis, ultimately resulting in bacterial cell death.

Antiviral Activity

Research indicates that derivatives of sulfonamides may also exhibit antiviral properties . For instance, related compounds have shown potential against various viruses by enhancing intracellular levels of antiviral proteins such as APOBEC3G, which inhibit viral replication . The specific activity of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide against specific viral strains remains to be thoroughly investigated.

Structure-Activity Relationship (SAR)

The structural features of this compound play a significant role in its biological activity:

| Structural Feature | Description | Potential Impact |

|---|---|---|

| Pyrimidine Ring | Substituted with methoxy and methyl groups | Enhances binding affinity to target enzymes |

| Sulfonamide Group | Known for antibacterial activity | Inhibits folate synthesis in bacteria |

Study on Antibacterial Efficacy

A study focused on similar sulfonamide compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective bactericidal action, suggesting that modifications to the sulfonamide moiety can enhance efficacy against resistant strains .

Evaluation of Antiviral Potential

Another research effort evaluated the antiviral activity of related compounds against Hepatitis B Virus (HBV). These studies revealed that certain derivatives could effectively inhibit HBV replication both in vitro and in vivo, highlighting the potential for further exploration of 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide as an antiviral agent .

Conclusion and Future Directions

The compound 4-methoxy-N-(2-methoxy-4,6-dimethylpyrimidin-5-yl)-3-methylbenzene-1-sulfonamide exhibits promising biological activities primarily due to its sulfonamide structure. While existing studies provide a foundation for understanding its antibacterial and potential antiviral properties, further research is essential to elucidate its full range of biological activities and therapeutic applications.

Future investigations should focus on:

- In-depth pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion.

- Mechanistic studies to clarify how this compound interacts with specific bacterial and viral targets.

- Clinical trials to evaluate its efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.